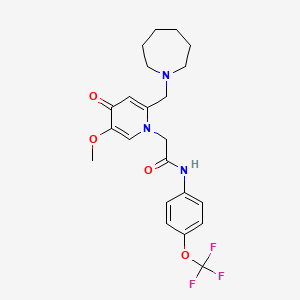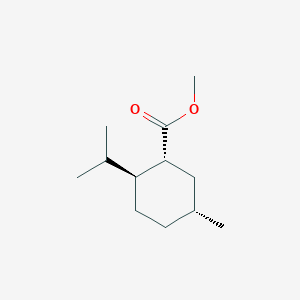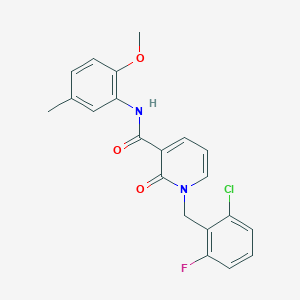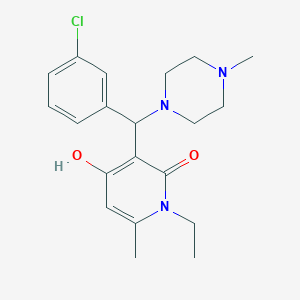
1-(Azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis
The molecular structure of azetidine is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . The exact structure of “1-(Azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride” would depend on the specific arrangement of these atoms and the attached cyclopropylpiperazine group.Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For example, they can be alkylated via in situ generated bis-triflates of 2-substituted-1,3-propanediols . They can also undergo aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride, it is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
1-(Azetidin-3-yl)-4-cyclopropylpiperazine; trihydrochloride, a compound related to azetidinone and piperazine structures, has been explored in various scientific research contexts, particularly in the field of medicinal chemistry.
Enzyme Inhibition : A study described the synthesis of L-694,458, an inhibitor of human leukocyte elastase, which is a crucial enzyme in inflammatory responses. This synthesis involved key intermediates related to the azetidinone and piperazine classes (Cvetovich et al., 1996).
Antibacterial Properties : Compounds containing azetidinone structures have shown significant antibacterial activity against various bacteria and fungi, as demonstrated in research synthesizing new azetidinone derivatives (Mohite & Bhaskar, 2011).
Cancer Cell Research : Studies involving piperazine clubbed with 2-azetidinone derivatives indicated anti-cancer activities and apoptosis induction in different types of cancer cells, including cervical cancer cells (Khanam et al., 2018).
Synthesis of Azetidinone Derivatives
Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing azetidinone derivatives, which are relevant to the compound . For example, a study described an efficient synthesis method for 1,4-diaryl-2-azetidinones with potential antimicrobial activity (Güner et al., 2000).
Antidepressant and Nootropic Agents : Azetidinones have been synthesized and evaluated as potential antidepressant and nootropic agents. This emphasizes the neurological applications of compounds structurally related to azetidinones (Thomas et al., 2016).
Antitubercular Agents : The synthesis and evaluation of azetidinone analogues, including those incorporating triazole, have demonstrated anti-tubercular activity, highlighting their potential in combating infectious diseases (Thomas, George, & Harindran, 2014).
Advanced Synthesis Techniques and Molecular Studies
Microwave-Assisted Synthesis : Advances in the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, have been made using microwave-assisted methods. This demonstrates the ongoing innovation in the field of chemical synthesis (Mistry & Desai, 2006).
Crystal Structure Analysis : The study of the crystal and molecular structure of related compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, contributes to a deeper understanding of the chemical properties and potential applications of azetidinone derivatives (Ramakumar, Venkatesan, & Rao, 1977).
Safety and Hazards
Orientations Futures
The future directions for research on “1-(Azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride” would depend on its specific properties and potential applications. Given the wide range of biological activities exhibited by azetidine derivatives , it’s possible that this compound could have interesting biological properties worth exploring.
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.3ClH/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10;;;/h9-11H,1-8H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLZFDLLRPMTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3CNC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)

![N-(furan-2-ylmethyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)


![N-(3,4-dimethoxyphenyl)-3-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2842203.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)






![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)